molecular formula C14H20N2O4S2 B14894101 1,2-Bis(propylsulfonyl)indolizin-8-amine

1,2-Bis(propylsulfonyl)indolizin-8-amine

Cat. No.: B14894101
M. Wt: 344.5 g/mol
InChI Key: CNQUKOJNLRDQBY-UHFFFAOYSA-N
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Description

1,2-Bis(propylsulfonyl)indolizin-8-amine is a nitrogen-containing heterocyclic compound. It belongs to the indolizine family, which is known for its diverse applications in medicinal and materials chemistry. The compound’s structure features a fused pyrrole and pyridine ring system, with propylsulfonyl groups attached at the 1 and 2 positions and an amine group at the 8 position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Bis(propylsulfonyl)indolizin-8-amine typically involves the following steps:

    Formation of the Indolizine Core: The indolizine core can be synthesized using classical methodologies such as the Scholtz or Chichibabin reactions.

    Introduction of Propylsulfonyl Groups: The propylsulfonyl groups are introduced through sulfonation reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 1,2-Bis(propylsulfonyl)indolizin-8-amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Bis(propylsulfonyl)indolizin-8-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of propylsulfonyl groups enhances its solubility and reactivity compared to its methyl and ethyl analogs .

Properties

Molecular Formula

C14H20N2O4S2

Molecular Weight

344.5 g/mol

IUPAC Name

1,2-bis(propylsulfonyl)indolizin-8-amine

InChI

InChI=1S/C14H20N2O4S2/c1-3-8-21(17,18)12-10-16-7-5-6-11(15)13(16)14(12)22(19,20)9-4-2/h5-7,10H,3-4,8-9,15H2,1-2H3

InChI Key

CNQUKOJNLRDQBY-UHFFFAOYSA-N

Canonical SMILES

CCCS(=O)(=O)C1=CN2C=CC=C(C2=C1S(=O)(=O)CCC)N

Origin of Product

United States

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